molecular formula C20H11ClFNO2 B2505839 6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-17-6

6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2505839
CAS RN: 533868-17-6
M. Wt: 351.76
InChI Key: GAQGGYLBMHULBT-UHFFFAOYSA-N
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Description

The compound "6-(3-Chloro-4-fluorophenyl)benzo[d] benzazepine-5,7-dione" is a derivative of benzazepine, a class of compounds known for their biological activity, particularly in the context of dopaminergic activity. Benzazepines have been extensively studied due to their potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

Synthesis Analysis

The synthesis of benzazepine derivatives typically involves the cyclization of amino alcohols followed by specific substitutions at various positions on the benzazepine ring to achieve desired biological activities. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization followed by demethylation to introduce catecholic moieties, which are crucial for dopaminergic activity . Similarly, modifications at the 6-position of the benzazepine ring, such as the introduction of a fluorine atom, have been shown to affect the balance of DA-1 and DA-2 agonist activities, which are important for the compound's pharmacological profile .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is critical in determining their pharmacological properties. For example, the steric structure of certain benzazepine derivatives has been established through X-ray structural analysis, revealing the importance of the spatial arrangement of substituents for biological activity . Additionally, isomorphous but not strictly isostructural compounds, such as those with fluorine or chlorine substitutions, exhibit slight differences in unit-cell dimensions and molecular conformations, which can influence their intermolecular interactions and, consequently, their biological effects .

Chemical Reactions Analysis

Benzazepine derivatives undergo various chemical reactions that are essential for their biological function. The reaction of hexafluoroacetone with 2-R-benzo[d]-1,3,2-oxazophosphorin-8-ones, for example, leads to the formation of seven-membered nitrogen-containing heterocycles, which are derivatives of benzazepine diones . These reactions not only expand the chemical diversity of benzazepine compounds but also allow for the fine-tuning of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives, such as lipophilicity, are closely related to their dopaminergic activity. Compounds with higher lipophilicity generally exhibit better central dopaminergic activity, which is a desirable trait for central nervous system-targeted therapeutics . The introduction of fluorine at specific positions on the benzazepine ring has been shown to provide a balance of DA-2 and DA-1 agonist activities, indicating that even minor changes in the chemical structure can significantly impact the compound's receptor affinity and selectivity .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on structurally similar compounds to 6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione has elucidated hydrogen-bonded structures in dimensions ranging from one to three, highlighting the role of halogen atoms in influencing molecular conformation and interactions. For instance, studies on 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines have shown that molecules are linked through various hydrogen bonds, creating chains, sheets, and three-dimensional frameworks, underscoring the complex intermolecular interactions possible within this class of compounds (Gómez et al., 2009).

Dopaminergic Activity and Potential Therapeutic Applications

Some derivatives of benzazepine, closely related to the target compound, have been synthesized and evaluated for their agonist activity at dopamine receptors. These studies are foundational for developing potential therapeutic agents targeting the central nervous system. For example, research into substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has provided preliminary evidence of dopaminergic activity, offering insights into the design of compounds with specific receptor affinities (Pfeiffer et al., 1982).

Applications in Materials Science

The inclusion of halogen atoms, such as chlorine and fluorine, in organic semiconductor materials has been shown to significantly improve the photovoltaic performance of polymer solar cells. Research into chlorine-substituted 2D-conjugated polymers, for instance, has revealed that these modifications can lead to lower HOMO energy levels, higher absorption coefficients, and enhanced crystallinity, culminating in high power conversion efficiencies. This indicates the potential of halogenated benzazepine derivatives in the development of high-performance conjugated polymer photovoltaic materials (Fan et al., 2018).

properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO2/c21-17-11-12(9-10-18(17)22)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGGYLBMHULBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

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